N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 4-pyridinecarboxaldehyde and 4-piperidone.
Attachment of the Thiophene Moiety: The thiophene ring is introduced via a sulfonamide linkage. This step often involves the reaction of thiophene-2-sulfonyl chloride with the piperidine intermediate under basic conditions.
Final Assembly: The final compound is obtained by coupling the pyridine and thiophene-piperidine intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,15-2-1-11-21-15)17-12-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLCBEYKKLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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